molecular formula C12H18N4O2S B5781122 N-{5-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1,3,4-thiadiazol-2-yl}butanamide

N-{5-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1,3,4-thiadiazol-2-yl}butanamide

Numéro de catalogue B5781122
Poids moléculaire: 282.36 g/mol
Clé InChI: UVNZZJQXQVACHC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-{5-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1,3,4-thiadiazol-2-yl}butanamide, also known as PNU-282987, is a selective agonist of α7 nicotinic acetylcholine receptors (nAChRs). This compound has been widely used in scientific research as a tool to investigate the physiological and biochemical effects of α7 nAChRs activation.

Mécanisme D'action

N-{5-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1,3,4-thiadiazol-2-yl}butanamide selectively binds to and activates α7 nAChRs, which are widely expressed in the central nervous system. Activation of α7 nAChRs leads to the influx of calcium ions into the cells, which triggers a cascade of intracellular signaling pathways, including the activation of protein kinases and transcription factors. These signaling pathways are involved in various physiological and biochemical processes, including synaptic plasticity, memory formation, and inflammation.
Biochemical and Physiological Effects:
N-{5-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1,3,4-thiadiazol-2-yl}butanamide has been shown to enhance cognitive function and improve memory in various animal models. Moreover, this compound has been suggested as a potential therapeutic agent for several neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. N-{5-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1,3,4-thiadiazol-2-yl}butanamide has also been shown to reduce inflammation in various animal models, suggesting its potential as an anti-inflammatory agent.

Avantages Et Limitations Des Expériences En Laboratoire

N-{5-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1,3,4-thiadiazol-2-yl}butanamide has several advantages for lab experiments, including its high selectivity for α7 nAChRs and its ability to cross the blood-brain barrier. However, this compound has several limitations, including its short half-life and its potential toxicity at high concentrations.

Orientations Futures

Future research on N-{5-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1,3,4-thiadiazol-2-yl}butanamide should focus on investigating its potential therapeutic effects in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Moreover, the development of novel analogs of N-{5-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1,3,4-thiadiazol-2-yl}butanamide with improved pharmacokinetic properties and reduced toxicity could lead to the development of more effective therapeutic agents. Additionally, further studies on the intracellular signaling pathways activated by α7 nAChRs could provide insights into the physiological and biochemical processes regulated by these receptors.

Méthodes De Synthèse

The synthesis of N-{5-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1,3,4-thiadiazol-2-yl}butanamide involves several steps, including the reaction of 2-chloroethyl isocyanate with 2-amino-1,3,4-thiadiazole to form N-(2-chloroethyl)-1,3,4-thiadiazol-2-amine, which is then reacted with pyrrolidine-1-carboxylic acid to form N-(2-chloroethyl)-5-(pyrrolidin-1-yl)-1,3,4-thiadiazol-2-amine. The final step involves the reaction of N-(2-chloroethyl)-5-(pyrrolidin-1-yl)-1,3,4-thiadiazol-2-amine with butyric anhydride to form N-{5-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1,3,4-thiadiazol-2-yl}butanamide.

Applications De Recherche Scientifique

N-{5-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1,3,4-thiadiazol-2-yl}butanamide has been widely used in scientific research to investigate the physiological and biochemical effects of α7 nAChRs activation. This compound has been shown to enhance cognitive function, improve memory, and reduce inflammation in various animal models. Moreover, N-{5-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1,3,4-thiadiazol-2-yl}butanamide has been suggested as a potential therapeutic agent for several neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.

Propriétés

IUPAC Name

N-[5-(2-oxo-2-pyrrolidin-1-ylethyl)-1,3,4-thiadiazol-2-yl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O2S/c1-2-5-9(17)13-12-15-14-10(19-12)8-11(18)16-6-3-4-7-16/h2-8H2,1H3,(H,13,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVNZZJQXQVACHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=NN=C(S1)CC(=O)N2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{5-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1,3,4-thiadiazol-2-yl}butanamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.